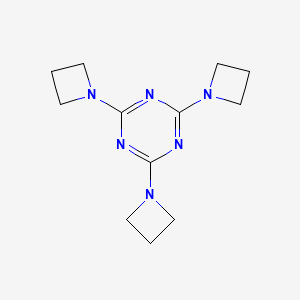
1,3,5-Triazine, 2,4,6-tris(1-azetidinyl)-
Cat. No. B8722713
M. Wt: 246.31 g/mol
InChI Key: DMBWFADHFOFFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04985584
Procedure details


Compound LXXVI was prepared after the method of Schaefer (J Am Chem Soc (1955) 77 p592B). The hydrochloride salt of azetidine was reacted with cyanuric chloride in water to give compound LXXVI as a white solid (yield 78%) having a melting point of 225°-238° C. The 1Hnmr of this compound indicated that its identity was correct and that its purity was adequate for subsequent reactions without further purification.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:4][CH2:3][CH2:2]1.[N:5]1[C:12](Cl)=[N:11][C:9](Cl)=[N:8][C:6]=1Cl>O>[N:1]1([C:6]2[N:8]=[C:9]([N:1]3[CH2:4][CH2:3][CH2:2]3)[N:11]=[C:12]([N:1]3[CH2:4][CH2:3][CH2:2]3)[N:5]=2)[CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
[Compound]
|
Name
|
hydrochloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Compound LXXVI was prepared after the method of Schaefer (J Am Chem Soc (1955) 77 p592B)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCC1)C1=NC(=NC(=N1)N1CCC1)N1CCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

